N-benzyl-2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a bicyclic scaffold integrating thiazole and pyrimidine rings. Its structure features:
- A 3-(4-ethoxyphenyl) substituent at position 3 of the thiazolo-pyrimidine core.
- A 6-(4-fluorophenyl) group at position 6, introducing halogen-mediated electronic effects.
- A 7-oxo moiety and 2-sulfanylidene group, contributing to tautomeric equilibria and hydrogen-bonding capabilities.
- An N-benzyl-2-sulfanylacetamide side chain at position 5, enhancing solubility and interaction with biological targets via sulfur and amide functionalities .
The compound’s design aligns with bioactive heterocyclic systems, where sulfur atoms and aryl substituents modulate pharmacokinetic properties and target binding .
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O3S3/c1-2-36-22-14-12-20(13-15-22)32-25-24(39-28(32)37)26(35)33(21-10-8-19(29)9-11-21)27(31-25)38-17-23(34)30-16-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLPDAFAPSGSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)NCC4=CC=CC=C4)C5=CC=C(C=C5)F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo-pyrimidine core with various substituents that enhance its biological activity. The presence of sulfur atoms and aromatic rings contributes to its interactions with biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for disease progression. This inhibition occurs via competitive binding or allosteric modulation at the enzyme's active site.
- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, making it a candidate for treating inflammatory disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively binds to various enzyme active sites. Molecular docking simulations have provided insights into its binding affinities and inhibition mechanisms.
Table 1: Summary of In Vitro Biological Activities
| Activity Type | Result | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition observed | |
| Antioxidant Activity | IC50 values indicating potency | |
| Anti-inflammatory | Potential activity suggested |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Research : In studies targeting cancer cell lines, N-benzyl-2-{[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene} showed promise as a lead compound for developing new anticancer agents due to its ability to inhibit key metabolic pathways involved in tumor growth.
- Inflammatory Disorders : Research has indicated that the compound may modulate inflammatory pathways, suggesting its use in conditions such as rheumatoid arthritis or inflammatory bowel disease.
Comparison with Similar Compounds
Table 1: Substituent Variations in Thiazolo-Pyrimidine Derivatives
| Compound Name | Position 3 Substituent | Position 6 Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound (This Work) | 4-Ethoxyphenyl | 4-Fluorophenyl | 7-oxo, 2-sulfanylidene, N-benzyl acetamide |
| N-Benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl... | 4-Ethoxyphenyl | Methyl | 7-oxo, 2-sulfanylidene, N-benzyl acetamide |
| Ethyl 2-(4-carboxybenzylidene)-7-methyl... | 4-Carboxybenzylidene | Methyl | 3-oxo, ester/carboxylate |
| 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4... | 4-X-phenylsulfonyl | 2,4-Difluorophenyl | 1,2,4-triazole-3-thione |
Key Observations:
- Position 3 Substitution: The 4-ethoxyphenyl group balances lipophilicity and π-π stacking, contrasting with sulfonyl () or carboxylate () groups in analogs.
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Analysis:
- The ν(C=S) stretch (~1250 cm⁻¹) confirms the thione tautomer in the target compound, consistent with analogs in .
- The 4-fluorophenyl group in the target compound causes downfield shifts in ¹H-NMR (7.2–7.8 ppm) compared to methyl or carboxybenzylidene derivatives .
- The 7-oxo group’s ¹³C-NMR signal (168–172 ppm) aligns with carbonyl shifts in similar scaffolds .
Bioactivity and Structure-Activity Relationships (SAR)
- Antioxidant Potential: Thiazolo-pyrimidines with sulfur atoms and aryl groups (e.g., 4-ethoxyphenyl) exhibit radical-scavenging activity, as seen in phenylpropanoid derivatives ().
- Antimicrobial Activity: Fluorinated aryl groups (e.g., 4-fluorophenyl) enhance membrane penetration and microbial target inhibition, as observed in triazole-thiones ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
